molecular formula C26H31NO5 B11606706 3,5-Dimethyl 1-(adamantan-1-YL)-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

3,5-Dimethyl 1-(adamantan-1-YL)-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Cat. No.: B11606706
M. Wt: 437.5 g/mol
InChI Key: WAMOCHGFKPSIRN-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes an adamantane moiety, a methoxyphenyl group, and two ester functionalities. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a model compound in studying the reactivity and mechanisms of dihydropyridine derivatives.

    Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It is explored for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium influx into cells, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced cardiac workload, making it potentially useful in treating hypertension and angina.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Felodipine: Known for its long-acting effects in managing hypertension.

Uniqueness

3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its adamantane moiety, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. The methoxyphenyl group also contributes to its distinct chemical behavior and biological activity.

Properties

Molecular Formula

C26H31NO5

Molecular Weight

437.5 g/mol

IUPAC Name

dimethyl 1-(1-adamantyl)-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H31NO5/c1-30-20-6-4-5-19(10-20)23-21(24(28)31-2)14-27(15-22(23)25(29)32-3)26-11-16-7-17(12-26)9-18(8-16)13-26/h4-6,10,14-18,23H,7-9,11-13H2,1-3H3

InChI Key

WAMOCHGFKPSIRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OC)C34CC5CC(C3)CC(C5)C4)C(=O)OC

Origin of Product

United States

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